molecular formula C14H10Cl2F3NO2 B2451973 3-(2,4-dichlorobenzyl)-4-hydroxy-1-(2,2,2-trifluoroethyl)-2(1H)-pyridinone CAS No. 478045-95-3

3-(2,4-dichlorobenzyl)-4-hydroxy-1-(2,2,2-trifluoroethyl)-2(1H)-pyridinone

Cat. No.: B2451973
CAS No.: 478045-95-3
M. Wt: 352.13
InChI Key: UNEGKJOMTTVNJB-UHFFFAOYSA-N
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Description

3-(2,4-dichlorobenzyl)-4-hydroxy-1-(2,2,2-trifluoroethyl)-2(1H)-pyridinone is a synthetic organic compound that belongs to the class of pyridinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichlorobenzyl)-4-hydroxy-1-(2,2,2-trifluoroethyl)-2(1H)-pyridinone typically involves multi-step organic reactions. The starting materials often include 2,4-dichlorobenzyl chloride and 2,2,2-trifluoroethylamine. The synthesis may proceed through the following steps:

    Formation of the Pyridinone Ring: This step involves the cyclization of intermediates under basic or acidic conditions.

    Introduction of Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.

    Final Assembly: The final product is obtained by coupling the pyridinone ring with the 2,4-dichlorobenzyl and 2,2,2-trifluoroethyl groups under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dichlorobenzyl)-4-hydroxy-1-(2,2,2-trifluoroethyl)-2(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the hydroxy group or to alter the pyridinone ring structure using reducing agents like lithium aluminum hydride.

    Substitution: Halogen atoms in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Sodium hydroxide, potassium tert-butoxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a fully saturated pyridinone derivative.

Scientific Research Applications

Chemistry

In chemistry, 3-(2,4-dichlorobenzyl)-4-hydroxy-1-(2,2,2-trifluoroethyl)-2(1H)-pyridinone is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers may study its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, this compound could be explored as a lead compound for drug development. Its structural features may allow it to interact with specific enzymes or receptors, making it a candidate for further pharmacological studies.

Industry

In industry, this compound may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorobenzyl)-4-hydroxy-1-(2,2,2-trifluoroethyl)-2(1H)-pyridinone would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The hydroxy group and the trifluoroethyl group may play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone: Lacks the trifluoroethyl group, which may affect its biological activity and chemical reactivity.

    4-hydroxy-1-(2,2,2-trifluoroethyl)-2(1H)-pyridinone: Lacks the dichlorobenzyl group, which may influence its overall properties.

    3-(2,4-dichlorobenzyl)-2(1H)-pyridinone: Lacks the hydroxy group, potentially altering its reactivity and interactions.

Uniqueness

The presence of both the dichlorobenzyl and trifluoroethyl groups in 3-(2,4-dichlorobenzyl)-4-hydroxy-1-(2,2,2-trifluoroethyl)-2(1H)-pyridinone makes it unique compared to similar compounds. These groups may enhance its biological activity, stability, and reactivity, making it a compound of interest for further research and development.

Properties

IUPAC Name

3-[(2,4-dichlorophenyl)methyl]-4-hydroxy-1-(2,2,2-trifluoroethyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2F3NO2/c15-9-2-1-8(11(16)6-9)5-10-12(21)3-4-20(13(10)22)7-14(17,18)19/h1-4,6,21H,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEGKJOMTTVNJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CC2=C(C=CN(C2=O)CC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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